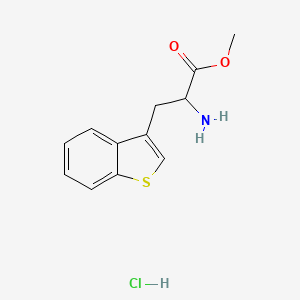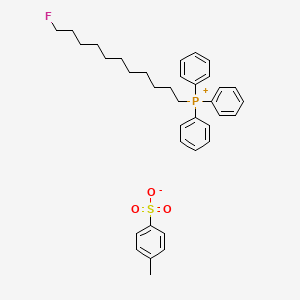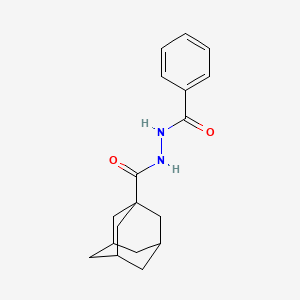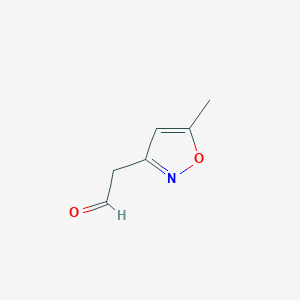
2-(5-Methylisoxazol-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring. This specific compound features a methyl group at the 5-position of the oxazole ring and an acetaldehyde group at the 2-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Another method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under mild conditions, minimizing the need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-phenyloxazole: Similar structure but with a phenyl group instead of an acetaldehyde group.
5-methyl-1,2,4-oxadiazole: Contains an additional nitrogen atom in the ring.
2-(5-methyl-1,2-thiazol-3-yl)acetaldehyde: Sulfur atom replaces the oxygen in the ring.
Uniqueness
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetaldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-5-4-6(2-3-8)7-9-5/h3-4H,2H2,1H3 |
InChI Key |
WQHFCNBJJWWMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
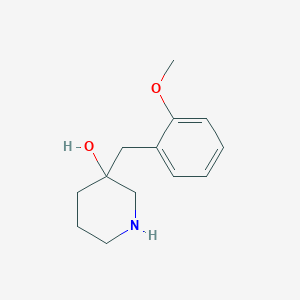

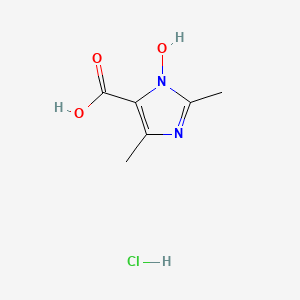
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)


